![molecular formula C22H28N2O2 B2636000 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 2034589-82-5](/img/structure/B2636000.png)
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide, commonly known as THPP-NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THPP-NAP is a small molecule that belongs to the class of naphthamides and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Kappa Opioid Receptor (KOR) Antagonist
This compound has been identified as a novel and selective kappa opioid receptor (KOR) antagonist . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse . This compound, also known as BTRX-335140 or CYM-53093, has shown good in vitro ADMET and in vivo pharmacokinetic characteristics, as well as drug-like properties in rat pharmacology experiments .
Treatment of Neuro-Psychiatric Disorders
The compound is in Phase 1 clinical trials for the treatment of neuropsychiatric disorders, where dynorphins (endogenous opioids that act on KOR) are thought to contribute to potential pathophysiology .
Analgesic Effects
Oral administration of CYM-53093 has shown potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests its potential use in pain management.
Broad Selectivity Against Off-Target Proteins
CYM-53093 has demonstrated broad selectivity against a panel of off-target proteins . This property is important in drug development to minimize side effects caused by interactions with unintended targets.
TEA Domain Transcription Factor Inhibitor
Although not directly mentioned in the search results, compounds with similar structures have been found to inhibit TEA domain (TEAD) transcription factors . TEAD transcription factors form a transcription co-activation complex with YAP/TAZ, the key downstream effector of the Hippo pathway. Hyperactivation of TEAD-YAP activities is observed in many human cancers and is associated with cancer cell proliferation, survival, and immune evasion . Therefore, if this compound has similar properties, it could potentially be used in cancer therapy.
NF-κB Pathway Inhibitor
Compounds with similar structures, such as TPCA-1, have been found to specifically target the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in immune responses, inflammation, cell growth, and survival. Therefore, if this compound has similar properties, it could potentially be used in the treatment of inflammatory and autoimmune diseases, as well as cancer.
Eigenschaften
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-8-12-24(13-9-17)19-10-14-26-15-11-19/h1-7,17,19H,8-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGAWBMTGGVTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.